molecular formula C10H19NO2 B2880790 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine CAS No. 99176-23-5

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Cat. No. B2880790
CAS RN: 99176-23-5
M. Wt: 185.267
InChI Key: GNWNLEUMWKOIGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation has been described . In this process, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, was aminocarbonylated in the presence of a palladium-phosphine precatalyst .

Scientific Research Applications

Synthesis of Acrylamides

The compound can be used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation . This process involves the formation of an iodoalkene from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination .

Influence of Amine Nucleophiles

The compound’s synthesis process can be influenced by the type of amine nucleophiles used. Systematic investigations have revealed that the yields can be significantly affected by the choice of amine nucleophiles and reaction conditions .

Production of Carboxylic Acid Derivatives

The compound can be used in the production of a wide variety of carboxylic acid derivatives. This is made possible by the great variety of primary and secondary amines that can be used as N-nucleophiles .

Synthesis of Lactones and Lactames

The compound can be used in the intramolecular alkoxy- and aminocarbonylations, which result in the formation of lactones and lactames .

Synthesis of Building Blocks

The compound can be used in the synthesis of various building blocks. This is part of ongoing research interests on the carbonylation of iodoalkenes .

Synthesis of Compounds with Substituted Cyclohexanone Backbone

The compound can be used in the synthesis of compounds with a substituted cyclohexanone backbone. 2-Acetylcyclohexanone is one of the key representatives of β-diketones .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWNLEUMWKOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCN)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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